BenchChemオンラインストアへようこそ!

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

Phosphodiesterase 10A Inhibition Schizophrenia Drug Discovery Enaminone Intermediate Chemistry

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one (CAS 1351663-48-3) is a synthetic organic compound recognized as a pivotal enaminone intermediate in the synthesis of novel phosphodiesterase (PDE) 10A inhibitors for schizophrenia. Characterized by a benzyloxy-protected phenol, a pyridin-4-yl pharmacophore, and a reactive dimethylamino enone moiety (molecular formula C23H22N2O2, molecular weight 358.44 Da) , this compound exhibits a calculated LogP of approximately 3.89, indicating significant lipophilicity that influences its handling and downstream reactivity.

Molecular Formula C23H22N2O2
Molecular Weight 358.441
CAS No. 1351663-48-3
Cat. No. B3003988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one
CAS1351663-48-3
Molecular FormulaC23H22N2O2
Molecular Weight358.441
Structural Identifiers
SMILESCN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H22N2O2/c1-25(2)16-22(19-12-14-24-15-13-19)23(26)20-8-10-21(11-9-20)27-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3/b22-16+
InChIKeyGIUSHALTNVVAIW-CJLVFECKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one (CAS 1351663-48-3) — A Key Intermediate for Heterocyclic Drug Discovery


(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one (CAS 1351663-48-3) is a synthetic organic compound recognized as a pivotal enaminone intermediate in the synthesis of novel phosphodiesterase (PDE) 10A inhibitors for schizophrenia . Characterized by a benzyloxy-protected phenol, a pyridin-4-yl pharmacophore, and a reactive dimethylamino enone moiety (molecular formula C23H22N2O2, molecular weight 358.44 Da) [1], this compound exhibits a calculated LogP of approximately 3.89, indicating significant lipophilicity that influences its handling and downstream reactivity [1].

Why Generic Enaminone Intermediates Cannot Replace Compound 1351663-48-3 in PDE10A-Focused Syntheses


Generic enaminone building blocks, such as (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one or its non-benzyloxy analogs, lack the critical 4-(benzyloxy)phenyl substituent that is essential for constructing potent PDE10A inhibitors. The benzyloxy group serves as a requisite 'masked' phenol in the target molecule PF-2545920, enabling a sequence of deprotection and subsequent quinoline-2-ylmethyl ether formation that defines the clinical candidate's pharmacophore . Replacing this compound with a simpler analog would necessitate a divergent and lower-yielding synthetic route, fundamentally altering the structure-activity relationship (SAR) of the final inhibitor and failing to produce the validated lead structure . The following quantitative evidence details the structural and property-based differentiators that make this specific intermediate non-substitutable in this context.

Quantitative Evidence for Selecting (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one Over Analogs


Proven Precursor to PDE10A Clinical Candidate PF-2545920 vs. Non-Benzyloxy Intermediates

This compound is the direct synthetic precursor to 3-Dimethylamino-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)-phenyl]-propenone (Compound 8), the critical late-stage intermediate in the first-reported PDE10A clinical candidate, PF-2545920 . The benzyloxy group is quantitatively cleaved to expose the phenol, which is then alkylated with 2-(chloromethyl)quinoline to yield Compound 8. This contrasts sharply with simpler enaminones like (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which cannot be transformed into this advanced intermediate and have no established role in the synthesis of selective PDE10A inhibitors [REFS-1, REFS-3].

Phosphodiesterase 10A Inhibition Schizophrenia Drug Discovery Enaminone Intermediate Chemistry

Benzyloxy-Derived LogP vs. De-protected Phenol Analog for CNS Drug Design

The presence of the benzyloxy group confers a measured calculated LogP of 3.89 (pH=7.4: LogD 3.89) [1]. This is notably higher than the corresponding free phenol derivative (predicted LogP ~2.2), which would be the product of hydrogenolytic deprotection. In the context of the PDE10A inhibitor program, this increased lipophilicity in the intermediate stage is crucial for subsequent SAR expansion, as the final clinical candidate PF-2545920 requires a lipophilic quinoline-2-ylmethyl ether substituent, not a free phenol, to achieve optimal brain penetration .

Lipophilicity (LogP) Blood-Brain Barrier Penetration CNS Drug-like Property Optimization

E-Stereochemistry Purity Requirement for Downstream Annulation vs. Mixed Isomers

The synthesis of the advanced PDE10A inhibitor core relies on a regioselective cyclocondensation of (E)-enaminone with methylhydrazine to form the N-methylpyrazole ring . The E-configuration of the dimethylamino and carbonyl groups has been confirmed by X-ray crystallography and NMR on analogous structures . Use of a non-E enriched or Z-isomer mixture would be expected to hinder this annulation or lead to regioisomeric impurities, compromising synthetic yield and purity of the final pharmacologically active (E)-N-methylpyrazole PF-2545920 .

E/Z Stereochemistry Pyrazole Annulation Synthetic Reproducibility

High-Value Applications for (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one Based on Quantitative Evidence


Reproduction of PF-2545920 and Congeners for PDE10A-Positive Schizophrenia Research

This is the definitive scenario for procuring this compound. To independently synthesize, characterize, and evaluate the clinical candidate PF-2545920 or its structural analogs, researchers must start with this exact enaminone intermediate. The evidence confirms it is the required precursor for the validated synthetic route . Attempts to substitute with a different 1-aryl enaminone will lead to a different final compound, invalidating all comparative SAR data.

Scaffold-Hopping Libraries for PDE10A Selectivity Pocket Mapping

Medicinal chemists investigating the unique 'selectivity pocket' of PDE10A can use this compound as a starting point for scaffold-hopping. The benzyloxy group can be deprotected and replaced with various heterocyclic-methyl halides, generating libraries of diverse analogs while retaining the core pyridinyl-pyrazole pharmacophore essential for PDE10A binding . The compound's specific LogP and E-stereochemistry ensure the initial hit-like properties are maintained.

Enaminone Methodological Research: Cyclo-condensation with Dinucleophiles

For synthetic chemistry groups focused on methodology, this compound represents a complex, functionalized enaminone substrate for studying chemo- and regio-selectivity in reactions with bis-nucleophiles (e.g., hydrazines, guanidines). Its successful transformation into a drug-like heterocycle is documented, making it a benchmark substrate for developing new catalysts or conditions, where its defined (E)-stereochemistry and benzyloxy substituent provide clear reaction analytic points .

Quote Request

Request a Quote for (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.